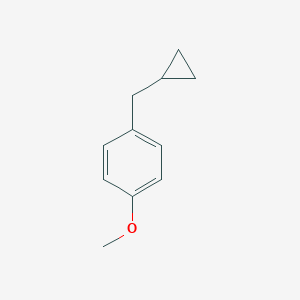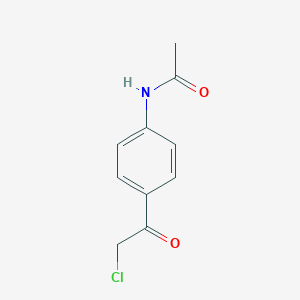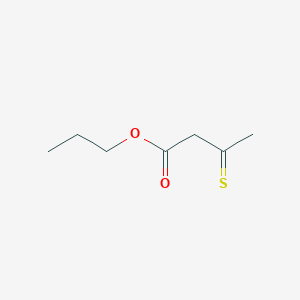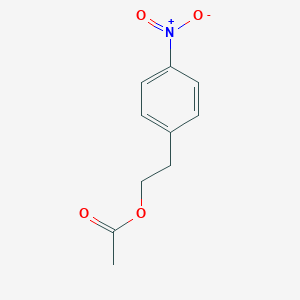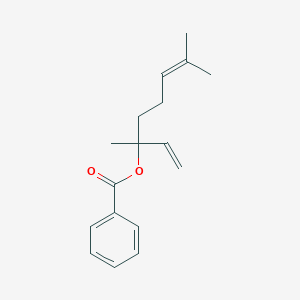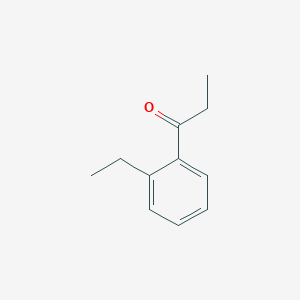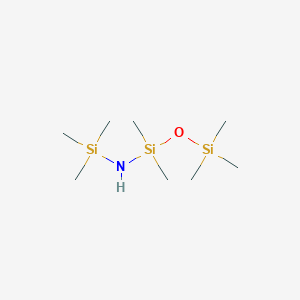
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)-
Vue d'ensemble
Description
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- is a chemical compound with the molecular formula C8H25NOSi3 . It is also known by other names such as 1,1,1,3,3,5,5,5-Octamethyl-2-oxa-4-azapentasilane .
Molecular Structure Analysis
The molecular structure of Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- is represented by the InChI string: InChI=1S/C10H31NO2Si4/c1-14(2,3)12-16(7,8)11-17(9,10)13-15(4,5)6/h11H,1-10H3 . The compound has a molecular weight of 309.7 g/mol .Physical And Chemical Properties Analysis
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- has a boiling point of 56-57 °C (at a pressure of 8 Torr) and a predicted density of 0.832±0.06 g/cm3 . The pKa value is predicted to be 14.47±0.70 .Applications De Recherche Scientifique
Photochemistry and Reaction Kinetics : A study on (Phenylethynyl)pentamethyldisilane showed the formation of transient species, including a 1-silaallene and dimethylsilylene, providing insights into the reaction kinetics and photochemistry of disilane compounds (Kerst, Ruffolo, & Leigh, 1997).
Organometallic Chemistry : Research on bis(trimethylsiloxy)dichlorotitanium and its reactions with various organosiloxanes and aniline revealed the synthesis of new compounds, demonstrating the utility of trimethylsilyl derivatives in organometallic synthesis (Andrianov, Kurasheva, & Kuteinikova, 1977).
Synthesis of Organofunctional Disilanes : Studies on the synthesis and reactions of chloromethyl group-containing disilanes, such as (dichloromethyl)pentamethyldisilane, provided insights into the formation of various organofunctional disilanes, highlighting their potential in synthetic chemistry (Kumada & Ishikawa, 1964).
Reactions with Phosphonic Diamide : The reaction of N,N'-Dimethyl-N,N'-bis(trimethylsilyl)methylphosphonic diamide with chloral and chloromethyldimethylchlorosilane demonstrated the formation of specific diazaphospholidine and diazaphospha-silacyclopentane oxides, showing the reactivity of trimethylsilyl derivatives with phosphonic diamides (Pudovik, Kibardina, Zyablikova, & Pudovik, 2001).
Mass Spectrometry and Chromatography : A study on the trimethylsilyl derivatives of catecholamine-related molecules provided insights into their mass spectrometric and gas chromatographic behavior, contributing to analytical chemistry (Hattox & Murphy, 1978).
Structural Analysis of Oligosilanes : Comparative structural analysis of various oligosilanes, including those bearing trimethylsilyl groups, aided in understanding the influence of bulky groups on Si−Si skeletons, relevant in material science and organosilicon chemistry (Baumgartner, Frank, Kayser, & Marschner, 2005).
Thermal Isomerization : Research on the thermal isomerization of specific disilanes, such as 1,2-diadamantoyltetrakis(trimethylsilyl)disilane, revealed isomerization mechanisms and product formation, contributing to the understanding of thermal properties of disilanes (Ohshita, Takayama, Ishikawa, & Kunai, 2003).
Polymer Chemistry : Studies on the synthesis and reactions of 1-(Trimethylsilyl)allyl chloride in polymer chemistry showed its utility in producing alkenylsilanes and alcohols, demonstrating the role of trimethylsilyl derivatives in polymer synthesis (Shimizu, Shibata, & Tsuno, 1984).
Propriétés
IUPAC Name |
[[[dimethyl(trimethylsilyloxy)silyl]amino]-dimethylsilyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H25NOSi3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFHHMCHPPBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H25NOSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



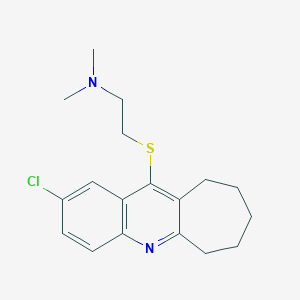
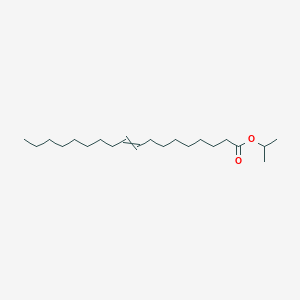
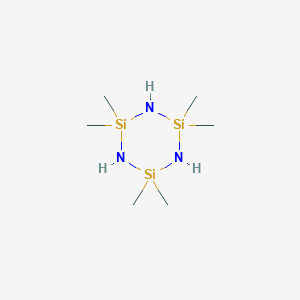
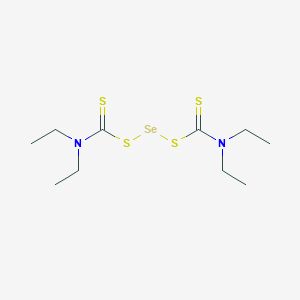
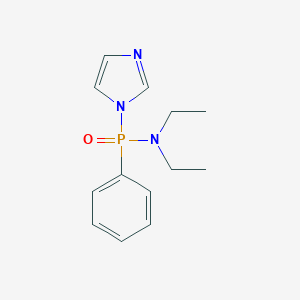
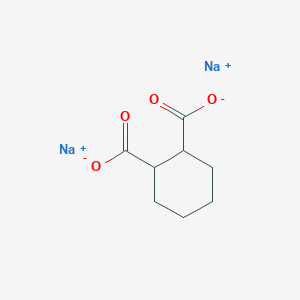
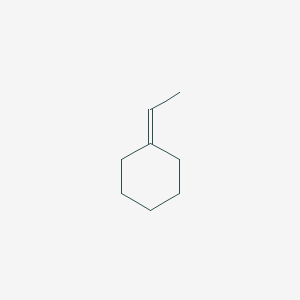
![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
